molecular formula C13H18N2O2S B14323484 2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine CAS No. 104543-10-4

2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine

Cat. No.: B14323484
CAS No.: 104543-10-4
M. Wt: 266.36 g/mol
InChI Key: VOMNVPJVWMEHFP-UHFFFAOYSA-N
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Description

2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine is an organic compound with the molecular formula C₁₃H₁₈N₂O₂S It is characterized by a pyridine ring substituted with a sulfanyl group, which is further attached to a cyclohexyl-nitroethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine typically involves the reaction of nitroethane with cyclohexylthiol in the presence of a base to form the intermediate 2-cyclohexyl-1-nitroethanethiol. This intermediate is then reacted with 2-chloropyridine under nucleophilic substitution conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro-pyridines, halogenated pyridines.

Scientific Research Applications

2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]benzene
  • **2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]thiophene

Uniqueness

2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine is unique due to its combination of a pyridine ring with a cyclohexyl-nitroethyl-sulfanyl moiety. This structural feature imparts specific chemical and biological properties that are distinct from other similar compounds. For example, the presence of the pyridine ring can enhance its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

CAS No.

104543-10-4

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36 g/mol

IUPAC Name

2-(2-cyclohexyl-1-nitroethyl)sulfanylpyridine

InChI

InChI=1S/C13H18N2O2S/c16-15(17)13(10-11-6-2-1-3-7-11)18-12-8-4-5-9-14-12/h4-5,8-9,11,13H,1-3,6-7,10H2

InChI Key

VOMNVPJVWMEHFP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC([N+](=O)[O-])SC2=CC=CC=N2

Origin of Product

United States

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